REACTION_CXSMILES
|
[C:1]([C:5]1[CH:9]=[C:8]([NH2:10])[N:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.Cl[C:24]([O:26][C:27]([CH3:29])=[CH2:28])=[O:25]>C(Cl)Cl>[C:1]([C:5]1[CH:9]=[C:8]([NH:10][C:24](=[O:25])[O:26][C:27]([CH3:29])=[CH2:28])[N:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:6]=1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.58 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
5.33 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(=C)C
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the completed reaction
|
Type
|
WASH
|
Details
|
was washed with 3M HCl (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3 (1×), and brine (1×), dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford crude product (14.9 g) as an oil that
|
Type
|
CUSTOM
|
Details
|
The crude material obtained
|
Type
|
CUSTOM
|
Details
|
by triturating
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
WASH
|
Details
|
rinsing forward with hexanes
|
Type
|
WASH
|
Details
|
The cake was washed with more hexanes
|
Type
|
CUSTOM
|
Details
|
dried on the
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1)NC(OC(=C)C)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.79 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |